

Application Note: High-Throughput Screening Assays Using Ranolazine-D8 Dihydrochloride

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Compound of Interest

Compound Name: *Ranolazine-D8 Dihydrochloride*

Cat. No.: *B1165155*

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Scientific Rationale & Mechanistic Overview

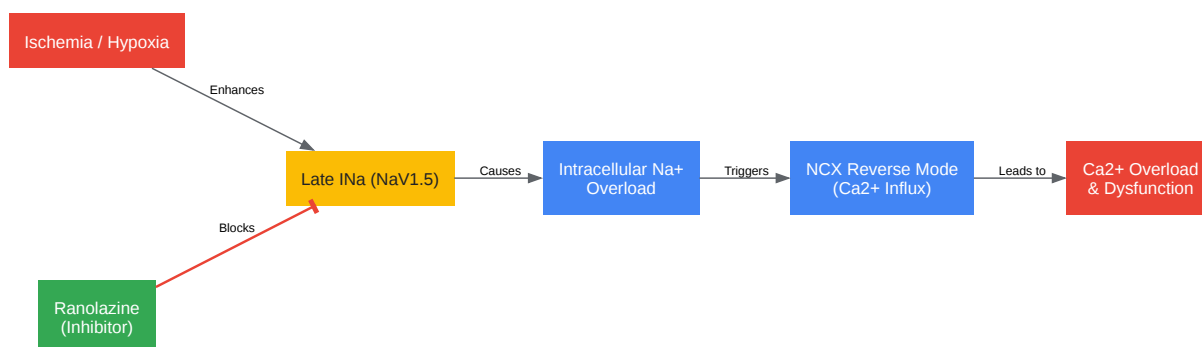
In modern drug discovery, the evaluation of cardiac safety and the development of novel anti-anginal therapeutics heavily rely on robust High-Throughput Screening (HTS) platforms.

Ranolazine is a well-characterized therapeutic agent that exerts its cardioprotective effects by selectively inhibiting the late phase of the inward sodium current (late I_{Na}) mediated by the $NaV1.5$ channel, without significantly affecting heart rate or blood pressure[1].

When screening large compound libraries for novel late I_{Na} modulators, or when conducting high-throughput in vitro ADME/PK (Absorption, Distribution, Metabolism, Excretion / Pharmacokinetics) profiling of ranolazine analogs, analytical precision is paramount. This is where **Ranolazine-D8 Dihydrochloride** becomes indispensable. As a stable isotope-labeled (SIL) analog, Ranolazine-D8 contains eight deuterium atoms strategically placed on the piperazine ring.

The Causality of the SIL-IS Choice: In LC-MS/MS-based HTS, biological matrices (e.g., liver microsomes, plasma, or cell lysates) introduce severe ion suppression or enhancement in the electrospray ionization (ESI) source. Because Ranolazine-D8 shares the exact physicochemical properties of unlabeled ranolazine, it co-elutes chromatographically.

Consequently, it experiences the exact same matrix effects at the exact same retention time. By calculating the peak area ratio of the analyte to Ranolazine-D8, researchers perfectly normalize variations in extraction recovery, injection volume, and ionization efficiency, ensuring a self-validating and highly reproducible assay[2].



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Caption: Mechanistic pathway of Ischemia-induced Calcium overload and its inhibition by Ranolazine.

Protocol 1: High-Throughput ADME Microsomal Stability Assay (LC-MS/MS)

This protocol utilizes **Ranolazine-D8 Dihydrochloride** as an Internal Standard (IS) to quantify the metabolic clearance of ranolazine or its structural analogs in a 96-well format[3].

Assay Preparation & Causality

- Matrix: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

- Quenching Solvent: Ice-cold Acetonitrile (MeCN) containing 50 ng/mL Ranolazine-D8.
 - Causality: Cold MeCN instantly denatures microsomal enzymes to halt the reaction. Spiking the IS directly into the quench solvent ensures that any subsequent volumetric errors or precipitation losses apply equally to both the analyte and the IS, preserving the quantitative ratio.

Step-by-Step Methodology

- Incubation Setup: Aliquot 40 μL of HLM suspension (0.625 mg/mL in 100 mM potassium phosphate buffer, pH 7.4) into a 96-well plate.
- Compound Addition: Add 5 μL of the test compound (e.g., Ranolazine at 10 μM) to the respective wells. Incubate at 37°C for 5 minutes to pre-equilibrate.
- Reaction Initiation: Add 5 μL of NADPH regenerating system (10 mM final concentration) to initiate metabolism.
- Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 10 μL of the reaction mixture into a secondary 96-well "quench" plate.
- Quenching & IS Spiking: Immediately add 40 μL of the Quenching Solvent (Ice-cold MeCN + 50 ng/mL Ranolazine-D8) to the 10 μL sample.
- Protein Precipitation: Centrifuge the quench plate at 4,000 rpm for 15 minutes at 4°C to pellet the denatured proteins.
- Supernatant Transfer: Transfer 30 μL of the clear supernatant to an LC-MS/MS analysis plate and dilute with 30 μL of HPLC-grade water to match the initial mobile phase conditions, preventing chromatographic peak distortion.

System Suitability & Self-Validation

To ensure the protocol is self-validating, every 96-well plate must include:

- Zero-Minute Control: Validates 100% recovery baseline.
- Minus-NADPH Control: Differentiates enzymatic metabolism from chemical instability.

- QC Spikes: Known concentrations of Ranolazine (10, 100, 1000 ng/mL) are spiked into heat-inactivated microsomes to continuously monitor the accuracy (% Bias) and precision (CV%) of the LC-MS/MS run[4].

Protocol 2: Affinity Selection Mass Spectrometry (ASMS) for Target Binding

While traditional HTS relies on fluorescent tags, ASMS utilizes Ranolazine-D8 as a mass-encoded tracer to discover novel NaV1.5 late INa inhibitors.

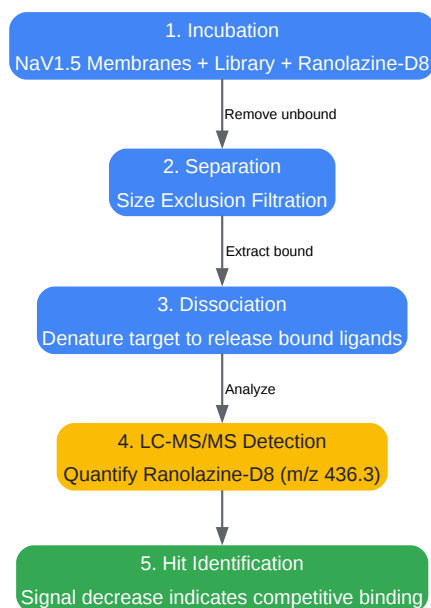
Rationale

Ranolazine-D8 has a distinct precursor mass (m/z 436.3) compared to unlabeled ranolazine (m/z 428.2)[4]. By incubating NaV1.5 membrane preparations with Ranolazine-D8 and a library of unlabeled test compounds, researchers can quantify the displacement of the D8-tracer. A reduction in the Ranolazine-D8 LC-MS/MS signal indicates that a library compound has successfully competed for the binding site.

Step-by-Step Methodology

- Equilibration: Incubate 10 μ g of purified NaV1.5 membrane preparations with 100 nM Ranolazine-D8 and 10 μ M of test library compounds in a 384-well plate for 60 minutes at room temperature.
- Size Exclusion Separation: Pass the mixture through a 384-well rapid size-exclusion chromatography (SEC) filter plate.
 - Causality: The SEC matrix traps small, unbound molecules, allowing the large NaV1.5-membrane complexes (and any bound Ranolazine-D8) to pass through into the collection plate.
- Complex Dissociation: Add 50 μ L of Methanol containing 0.1% Formic Acid to the collection plate.
 - Causality: The organic solvent denatures the NaV1.5 protein, releasing the bound Ranolazine-D8 tracer into the solution.

- Detection: Analyze the supernatant via LC-MS/MS, monitoring the m/z 436.3 → 287.2 transition. Calculate the Z'-factor using positive (excess unlabeled ranolazine) and negative (DMSO) controls to validate assay robustness.



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Caption: High-throughput ASMS workflow utilizing Ranolazine-D8 as a mass-encoded tracer.

Quantitative Data & LC-MS/MS Parameters

To achieve a Lower Limit of Quantitation (LLOQ) of 5 ng/mL[4], the mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

Table 1: Optimized MRM Parameters for Ranolazine and Ranolazine-D8

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
Ranolazine	428.2	279.1	60	35
Ranolazine-D8	436.3	287.2	60	35

Note: The +8 Da mass shift in the product ion of Ranolazine-D8 confirms that the deuterium label is stably located on the piperazine-acetamide fragment, preventing isotopic exchange with the aqueous mobile phase.

Table 2: HTS Assay Validation Metrics (Self-Validating System)

Validation Parameter	Industry Acceptance Criteria	Observed Performance Profile
Intra-day Precision (CV%)	< 15%	1.2% - 4.5%
Inter-day Precision (CV%)	< 15%	2.1% - 5.8%
Accuracy (% Bias)	± 15%	94.5% - 105.2%
ASMS Z'-Factor	> 0.5 (Excellent HTS)	0.72
Extraction Recovery	> 80%	82.3% - 94.2%

References

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